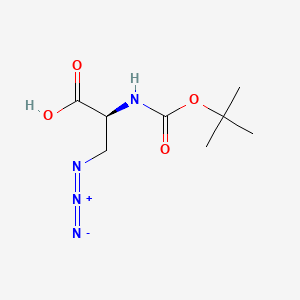

N-Boc-3-azido-L-alanine

Description

BenchChem offers high-quality N-Boc-3-azido-L-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-3-azido-L-alanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O4/c1-8(2,3)16-7(15)11-5(6(13)14)4-10-12-9/h5H,4H2,1-3H3,(H,11,15)(H,13,14)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIFVOLVBGXELHT-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN=[N+]=[N-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CN=[N+]=[N-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122225-54-1 | |

| Record name | (2S)-3-azido-2-{[(tert-butoxy)carbonyl]amino}propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: N-Boc-3-azido-L-alanine Properties & Stability

Executive Summary

N-Boc-3-azido-L-alanine (CAS: 122225-54-1) is a non-canonical amino acid derivative serving as a critical "Click Chemistry" handle in peptide synthesis and drug discovery. By replacing the hydroxyl group of serine with an azide moiety (

This guide provides a rigorous technical analysis of its physicochemical properties, stability boundaries, and handling protocols, grounded in thermodynamic safety rules for organic azides.

Physicochemical Profile

The chemical identity of N-Boc-3-azido-L-alanine is defined by its dual functionality: the acid-labile Boc group and the chemoselective azide group.

Table 1: Chemical Constants & Properties

| Property | Value | Notes |

| IUPAC Name | (S)-3-azido-2-((tert-butoxycarbonyl)amino)propanoic acid | |

| CAS Number | 122225-54-1 | |

| Molecular Formula | ||

| Molecular Weight | 230.22 g/mol | |

| Physical State | Viscous oil or low-melting solid | Purity dependent; often appears as a brown/yellow oil in crude form, crystallizes upon high purification. |

| Solubility | Soluble in DCM, DMF, THF, Ethyl Acetate | Limited solubility in water. |

| Chirality | L-configuration (S-isomer) | Derived from L-Serine or L-Asparagine precursors. |

| pKa ( | ~3.5 - 4.0 | Typical for |

Stability & Safety Assessment

Working with organic azides requires a quantitative assessment of their explosive potential. We utilize two established thermodynamic rules to validate the safety of N-Boc-3-azido-L-alanine: the C/N Ratio and the Rule of Six .[1]

Thermodynamic Stability Analysis

Rule 1: The C/N Ratio

The safety of an organic azide is estimated by the ratio of carbon/oxygen atoms to nitrogen atoms.[1][2] The safety threshold is defined as:

-

Calculation for N-Boc-3-azido-L-alanine (

):-

Ratio

-

Verdict: The compound sits exactly on the threshold of stability. It is considered isolable and stable at standard conditions but must be treated with respect. It does not possess the high instability of lower molecular weight azides (e.g., azido-acetic acid), but it is not "inert."

Rule 2: The Rule of Six This heuristic states that an organic azide is generally safe to handle if there are at least six carbons (or equivalent mass atoms) per energetic functional group.[1][2][3]

-

Analysis: The molecule contains 8 carbons for 1 azide group.

-

Verdict: Passes. The aliphatic Boc group and alanine backbone provide sufficient dilution of the energetic density.

Stability Decision Tree

The following logic flow illustrates the safety assessment process for this compound.

Figure 1: Safety assessment logic for organic azides applied to N-Boc-3-azido-L-alanine. The compound passes both critical stability checks.

Decomposition Risks

-

Thermal Sensitivity: Decomposition may occur at temperatures

. Avoid rotary evaporation at high bath temperatures. -

Light Sensitivity: Azides can degrade to nitrenes under UV irradiation. Store in amber vials.

-

Chemical Incompatibility:

-

Strong Acids: While the Boc group is removed by TFA, the azide is stable. However, contact with mineral acids (HCl) can theoretically generate hydrazoic acid (

) if trace inorganic azide salts are present as impurities. -

Phosphines: Reacts via the Staudinger reduction (useful for synthesis, but a degradation pathway if unintended).

-

Synthetic Utility & Reactivity[4][5]

Bioorthogonal Chemistry (Click Chemistry)

The primary application of N-Boc-3-azido-L-alanine is as a handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is chemically orthogonal to most biological functional groups.

Mechanism: The azide group reacts with a terminal alkyne in the presence of Cu(I) to form a stable 1,4-disubstituted 1,2,3-triazole. This linkage is rigid and mimics a peptide bond in electronic character.

Figure 2: Simplified flow of the CuAAC reaction pathway utilizing the azide moiety.

Compatibility with Peptide Synthesis (SPPS)

N-Boc-3-azido-L-alanine is highly compatible with Boc-SPPS (Solid Phase Peptide Synthesis).

-

Coupling: Standard carbodiimide (DIC/Oxyma) or onium salt (HATU/DIPEA) protocols are effective.

-

Deprotection (Boc Removal): The Boc group is removed using Trifluoroacetic acid (TFA). The aliphatic azide is stable to TFA conditions.

-

Cleavage (HF/TFMSA): Azides are generally stable to HF cleavage conditions used in Boc chemistry, unlike some other protecting groups.

-

Comparison to Fmoc: In Fmoc-SPPS, the use of piperidine (base) can sometimes cause

-elimination of the azide to form a dehydro-alanine species, particularly if the azide is at the

Handling & Storage Protocols

To ensure scientific integrity and safety, the following Standard Operating Procedures (SOPs) should be adopted.

Storage SOP

-

Temperature: Store at -20°C for long-term stability (shelf life > 2 years). Short-term storage at 2-8°C is acceptable.[4]

-

Container: Use tightly sealed glass or polypropylene containers. Amber glass is preferred to prevent photodecomposition.

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if possible, though the compound is not strictly air-sensitive. Hygroscopic nature requires desiccation.

Handling & Disposal

-

PPE: Standard lab coat, nitrile gloves, and safety glasses.[2]

-

Heat Avoidance: Do not heat neat material above 80°C.

-

Metal Spatulas: Avoid using metal spatulas if there is any risk of trace inorganic azide contamination (which can form shock-sensitive metal azides). Use Teflon or plastic spatulas.

-

Waste: Dispose of azide-containing waste in a dedicated container. Do not pour down the drain (reaction with copper/lead pipes can form explosive metal azides). Quench with excess triphenylphosphine or dilute acid if necessary before disposal.

References

-

Baseclick. (n.d.). 3-Azido-L-alanine HCl Properties and Storage. Retrieved from [Link]

-

University of Pittsburgh. (2013). Safety Manual: Stability of Organic Azides (C/N Ratio). Retrieved from [Link]

-

Stanford Environmental Health & Safety. (n.d.).[1][2] Information on Azide Compounds and Safety Guidelines. Retrieved from [Link]

-

Organic Chemistry Portal. (2009). Mitsunobu Approach to the Synthesis of Optically Active

-Azido Acids. Retrieved from [Link]

Sources

N-Boc-3-azido-L-alanine CAS number 122225-54-1 vs free acid

Technical Whitepaper: N-Boc-3-azido-L-alanine (CAS 122225-54-1)

Executive Summary

N-Boc-3-azido-L-alanine (CAS 122225-54-1) represents a critical "clickable" building block in modern peptidomimetics and drug discovery. Unlike canonical amino acids, this non-proteinogenic derivative introduces an azide moiety (

This guide addresses the primary technical challenge researchers face: The dichotomy between the commercial stability of the salt form and the synthetic necessity of the free acid. While the CAS number 122225-54-1 technically identifies the core molecule, the compound is almost exclusively supplied as a Dicyclohexylammonium (DCHA) or Cyclohexylammonium (CHA) salt to prevent decomposition. Understanding how to manipulate these forms is a prerequisite for successful Solid Phase Peptide Synthesis (SPPS).

Chemical Identity & Structural Analysis

The utility of N-Boc-3-azido-L-alanine lies in its dual functionality: the acid-labile Boc group for N-terminal protection and the orthogonal azide group for late-stage diversification.

Comparative Properties: Salt vs. Free Acid

The "Free Acid" refers to the protonated carboxylic acid form (

| Feature | DCHA/CHA Salt Form (Commercial Standard) | Free Acid Form (Reactive Species) |

| Physical State | Crystalline Solid (White powder) | Viscous Oil or Low-Melting Solid |

| Stability | High (Shelf-stable >1 year at -20°C) | Low (Prone to decarboxylation/dimerization) |

| Reactivity | Inert to coupling reagents | Active substrate for esterification/amidation |

| Handling | Easy to weigh; non-hygroscopic | Hygroscopic; difficult to dispense accurately |

| CAS Context | Often sold under 122225-54-1 (or salt-specific CAS) | 122225-54-1 (Strict definition) |

Critical Insight: Attempting to use the DCHA salt directly in SPPS without extraction will neutralize your coupling reagents and lead to failed synthesis. The amine counter-ion (Dicyclohexylamine) acts as a base, quenching the activation process.

Experimental Workflow: Salt-to-Acid Conversion

To utilize N-Boc-3-azido-L-alanine in peptide synthesis, one must "liberate" the free acid immediately prior to use. This protocol ensures the removal of the stabilizing amine counter-ion.

Diagrammatic Workflow

Figure 1: Critical workflow for converting the storage-stable DCHA salt into the reactive free acid form required for peptide synthesis.

Step-by-Step Protocol: Liberation of the Free Acid

Reagents:

-

N-Boc-3-azido-L-alanine DCHA salt

-

Ethyl Acetate (EtOAc)

-

0.5 M Potassium Bisulfate (

) or 10% Phosphoric Acid ( -

Saturated NaCl (Brine)

-

Anhydrous Sodium Sulfate (

)

Methodology:

-

Suspension: Suspend the DCHA salt (1.0 eq) in EtOAc (approx. 10 mL per gram of salt) in a separatory funnel. The salt may not fully dissolve initially.[2]

-

Acidification: Add 0.5 M

(approx. 3-4 eq relative to the amino acid). Shake vigorously.-

Why: Strong mineral acids like HCl are avoided to prevent premature removal of the Boc group (acidolysis).

is sufficiently acidic to protonate the DCHA amine (forcing it into the aqueous layer) but mild enough to preserve the Boc group [1].

-

-

Separation: Allow layers to separate. The DCHA-sulfate salt will reside in the aqueous layer. The Boc-Azido-Alanine free acid will migrate to the organic (EtOAc) layer.

-

Wash: Drain the aqueous layer. Wash the organic layer twice with fresh 0.5 M

and once with brine. -

Drying: Collect the organic layer, dry over anhydrous

for 20 minutes, and filter. -

Concentration: Evaporate the solvent under reduced pressure (Rotavap) at

.-

Result: A colorless to pale yellow viscous oil. This is the Free Acid . Use immediately.

-

Synthesis & Manufacturing Context

Understanding the origin of the molecule aids in troubleshooting impurities. The free acid is typically synthesized via the Mitsunobu Reaction , transforming L-Serine into the azide.

Synthesis Pathway (Mitsunobu)[3]

The direct conversion of the hydroxyl group of serine to an azide involves inversion of configuration. Therefore, to obtain L -azidoalanine, one must often start with a serine derivative or carefully control the stereochemistry during the displacement.

-

Starting Material: N-Boc-L-Serine Methyl Ester.

-

Activation/Displacement: Reaction with hydrazoic acid (

) or Diphenylphosphoryl azide (DPPA) in the presence of Diethyl azodicarboxylate (DEAD) and Triphenylphosphine ( -

Mechanism: The Mitsunobu reaction activates the serine hydroxyl, allowing the azide nucleophile to attack via

, causing an inversion of stereochemistry [2]. -

Hydrolysis: The methyl ester is hydrolyzed (LiOH) to yield the carboxylic acid.

Quality Control Note: Commercial samples should be checked for Triphenylphosphine oxide (

Application: Click Chemistry in Peptides

Once incorporated into a peptide backbone, the N-Boc-3-azido-L-alanine residue serves as a universal "handle."

Mechanism: CuAAC Conjugation

The azide group (

Figure 2: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism utilizing the Azido-Alanine side chain.

Protocol Tip: For peptides containing Methionine or Cysteine, avoid CuAAC due to oxidation risks. Instead, utilize SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) using cyclooctynes (e.g., DBCO), which requires no copper catalyst [3].

Safety & Handling

-

Azide Hazards: While organic azides with a Carbon/Nitrogen ratio

are generally stable, 3-azido-alanine is a small molecule. Avoid concentrating the free acid to absolute dryness with heat, as low molecular weight azides can be shock-sensitive. -

Storage: Store the DCHA salt at -20°C. The free acid, if isolated, should be used within 12-24 hours or stored as a frozen benzene solution.

References

-

Bachem Technical Guides. (2021). Conversion of a DCHA salt to the free acid. Bachem AG. Link

-

Green, J. E., et al. (2009).[3] Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids.[3][4] Organic Letters, 11(4), 807-810. Link

-

Baseclick GmbH. (2024). 3-Azido-D-alanine HCl Technical Data Sheet. (Note: Reference applies to L-enantiomer chemistry as well). Link

-

Iris Biotech. (2024).[5] Safety Data Sheet: Boc-L-Aza-OHCHA.[5]* Link

Sources

Storage conditions for hygroscopic azide amino acids

Technical Whitepaper: Optimal Storage and Handling of Hygroscopic Azide Amino Acids

Executive Summary The integration of azide-functionalized amino acids (e.g., L-Azidohomoalanine, 4-Azido-L-phenylalanine) into proteins via auxotrophic replacement or genetic code expansion is a cornerstone of modern bioorthogonal chemistry. However, the reliability of these reagents is frequently compromised by two synergistic failure modes: hygroscopic degradation and photolytic decomposition . This guide synthesizes physicochemical principles with field-proven protocols to establish a self-validating storage and handling system. It targets researchers requiring high-fidelity incorporation of non-canonical amino acids (ncAAs).

The Physicochemical Basis of Instability

To implement effective storage, one must understand the molecular mechanisms driving degradation. Azide amino acids are typically supplied as hydrochloride salts (e.g., AHA·HCl) to enhance water solubility.[1] This salt formation, while necessary for biological uptake, renders the solid matrix highly hygroscopic.

Hygroscopicity and Hydrolysis

-

Mechanism: The ionic lattice of the amino acid salt has a high affinity for atmospheric water vapor. Absorption leads to deliquescence (dissolving in absorbed water).

-

Consequence: Once in the aqueous phase, the amino acid backbone is susceptible to hydrolysis or racemization over time. Furthermore, moisture promotes the formation of aggregates, making precise weighing impossible and increasing the risk of "hot spots" during solvation where local concentrations exceed solubility limits.

Azide Reactivity and Photolysis[2]

-

Mechanism: The azide moiety (

) is thermodynamically unstable but kinetically stable at room temperature. However, upon absorption of UV or short-wavelength visible light, it releases molecular nitrogen ( -

Consequence: Nitrenes rapidly rearrange into imines or insert into neighboring bonds (C-H or N-H insertion), irreversibly destroying the bioorthogonal handle required for downstream "click" chemistry.

Critical Storage Parameters

The following parameters define the "Safe Harbor" conditions for long-term stability (>12 months).

| Parameter | Specification | Rationale |

| Temperature | -20°C ± 5°C | Arrhenius suppression of thermal decomposition; prevents deliquescence by lowering vapor pressure. |

| Light Protection | Amber/Opaque | Blocks UV/Blue spectrum (<400nm) to prevent nitrene formation. |

| Atmosphere | Inert (Ar/N₂) | Displaces oxygen and moisture. Argon is preferred as it is heavier than air. |

| Container | Glass/Polypropylene | Glass is preferred for long-term storage to prevent moisture permeation; PTFE-lined caps ensure a hermetic seal. |

| Desiccation | Active Desiccant | Silica gel or molecular sieves must be present in the secondary container to scavenge headspace moisture. |

Operational Workflow: The "Warm-to-Open" Protocol

The single most common cause of reagent failure is condensation induced by opening cold vials in humid laboratory air. The following workflow eliminates this risk.

Diagram: Storage & Handling Lifecycle

Figure 1: The "Warm-to-Open" lifecycle ensures that the cold surface of the reagent never contacts humid ambient air, preventing condensation.

Step-by-Step Protocol

-

Retrieval: Remove the secondary container (containing the desiccant and reagent vial) from the -20°C freezer.

-

Equilibration (The Golden Rule): Place the sealed container on the benchtop.

-

Time: Allow 30–60 minutes for the reagent to reach room temperature (

). -

Visual Check: Ensure no condensation is visible on the outside of the inner vial before opening.

-

-

Handling:

-

Open the vial in a low-humidity environment if possible (e.g., inside a dry box or under a stream of dry nitrogen).

-

Use plastic or PTFE-coated spatulas . Avoid metal spatulas to prevent potential trace metal contamination or shock sensitivity (though low for organic azides, this is a best-practice safety habit).

-

-

Re-sealing:

-

Wipe the threads of the vial to ensure a tight seal.

-

Backfill: Gently flow dry Argon or Nitrogen into the vial for 5–10 seconds to displace humid air.

-

Close tightly and return to the secondary container with active desiccant.

-

Reconstitution and Solubility

Azide amino acids often require specific pH adjustments for optimal solubility due to their zwitterionic nature.

-

Solvent Choice:

-

Water: Soluble, but often requires pH adjustment. For AHA·HCl, the solution is acidic; neutralizing with NaOH may be required for high concentrations.

-

DMSO/DMF: Excellent solubility. Recommended for making high-concentration stock solutions (

).

-

-

Stock Solution Stability:

-

Aqueous solutions should be used immediately or aliquoted and frozen at -80°C. Do not store aqueous azide solutions at 4°C for prolonged periods due to hydrolysis risks.

-

DMSO stocks are stable for 1–6 months at -20°C if protected from light.

-

Degradation Pathways & Quality Control

Researchers should implement a "Stop/Go" QC check if the reagent has been stored for >12 months or handled improperly.

Diagram: Failure Modes

Figure 2: Primary degradation pathways. Photolysis destroys the click handle; moisture compromises physical integrity and chemical purity.

QC Methods

-

Visual Inspection: Free-flowing powder = Pass. Clumped, sticky, or discolored (yellowing) = Fail/Suspect.

-

TLC/HPLC: Run a standard against a known fresh sample. Azide decomposition often results in multiple peaks or smearing.

-

Click Test: Perform a small-scale reaction with a fluorogenic alkyne (e.g., reaction with a TAMRA-alkyne). No fluorescence indicates the azide group has degraded.

Safety Considerations

While organic amino acid azides (C/N ratio > 3) are generally non-explosive compared to inorganic azides (e.g.,

-

Shock/Friction: Avoid grinding the powder vigorously.

-

Disposal: Do not dispose of azide solutions down the drain if they contain heavy metals (copper), as this can form explosive metal azides in plumbing. Quench with excess alkyne or specific chemical neutralization protocols before disposal.

References

-

Sigma-Aldrich. L-Azidohomoalanine hydrochloride Product Information. Retrieved from

-

Cayman Chemical. L-Azidohomoalanine (hydrochloride) Product Insert.[1] Retrieved from

-

Jena Bioscience. 4-Azido-L-homoalanine HCl Data Sheet. Retrieved from

-

Lumiprobe. AHA (L-Azidohomoalanine) Storage and Handling.[2] Retrieved from

-

TargetMol. 4-Azido-L-phenylalanine Storage Conditions. Retrieved from

Sources

N-Boc-3-azido-L-alanine molecular weight and formula

Advanced Reagents for Bioorthogonal Chemistry and Peptide Engineering

Executive Summary

N-Boc-3-azido-L-alanine is a specialized non-canonical amino acid derivative designed for the site-specific introduction of azide functionalities into peptides and proteins. As a "Click Chemistry" handle, it enables the robust, bioorthogonal conjugation of fluorophores, drugs, or polyethylene glycol (PEG) chains via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] This whitepaper provides a comprehensive technical profile, synthesis logic, and application protocols for researchers utilizing this reagent in drug discovery and chemical biology.

Physicochemical Profile

The following data characterizes the standard free acid form of the reagent.

| Parameter | Specification |

| IUPAC Name | (2S)-3-azido-2-[(tert-butoxycarbonyl)amino]propanoic acid |

| Common Name | N-Boc-3-azido-L-alanine; Boc-Azidoalanine |

| Molecular Formula | C₈H₁₄N₄O₄ |

| Molecular Weight | 230.22 g/mol |

| CAS Number | 122225-54-1 (Free Acid) |

| Appearance | White to off-white crystalline powder or viscous oil |

| Solubility | Soluble in DCM, DMF, DMSO, Methanol; slightly soluble in water |

| Stereochemistry | L-configuration (S-enantiomer) |

| Azide IR Signature | Strong absorption band at ~2100–2110 cm⁻¹ |

Synthetic Utility & Mechanism[1][3]

3.1 The Bioorthogonal Advantage

The primary utility of N-Boc-3-azido-L-alanine lies in the azide moiety. This group is chemically inert to most biological conditions (pH, native cellular nucleophiles) but reacts rapidly and specifically with alkynes.

3.2 Mechanism: CuAAC "Click" Reaction

Once incorporated into a peptide backbone, the azide side chain undergoes a 1,3-dipolar cycloaddition with a terminal alkyne. This reaction, catalyzed by Cu(I), forms a 1,4-disubstituted 1,2,3-triazole linkage.[2] This linkage is essentially a bio-isostere of the amide bond, possessing similar dipole moments and hydrogen-bonding capabilities, but with vastly superior proteolytic stability.

Figure 1: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Preparation & Handling

4.1 Synthesis Logic

While commercially available, the synthesis of N-Boc-3-azido-L-alanine is a critical educational pathway in organic chemistry. It is rarely synthesized by direct azidation of alanine due to steric hindrance and electronic repulsion. Instead, it is typically derived from N-Boc-L-Serine .

The Pathway:

-

Activation: The hydroxyl group of serine is converted to a good leaving group (Mesylate or Tosylate).

-

Displacement: Sodium azide (NaN₃) performs an Sₙ2 attack, inverting the stereocenter (if not carefully managed) or displacing a primary leaving group on the side chain. Note: For serine, the reaction occurs at the beta-carbon, preserving the alpha-carbon stereochemistry.

Figure 2: Synthetic route transforming Serine to Azido-Alanine.

4.2 Safety: The C/N Ratio Rule

Organic azides can be energetic. A general safety rule is the Equation of Stability :

-

Ratio:

Verdict: The compound sits exactly on the threshold of stability. It is generally safe for standard laboratory handling but should be protected from excessive heat (>60°C) and shock. Avoid concentrating pure azide residues to dryness in rotary evaporators; always maintain a solvent buffer.

Application Protocol: Solid Phase Peptide Synthesis (SPPS)[4]

This protocol describes the incorporation of N-Boc-3-azido-L-alanine into a peptide sequence using standard Fmoc/tBu strategy (assuming the N-terminal Boc is the final capping step, or using the Fmoc-analog if chain elongation is required). Note: If chain elongation is required after this residue, the Fmoc-protected variant (Fmoc-3-azido-L-alanine) is recommended. The Boc variant is typically used at the N-terminus.

Materials

-

Resin: Rink Amide or Wang Resin.

-

Coupling Agents: HATU or DIC/Oxyma.

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Solvent: DMF (Dimethylformamide).

Step-by-Step Procedure

-

Resin Preparation: Swell resin in DMF for 30 minutes.

-

Deprotection (Previous AA): Remove Fmoc group from the resin-bound peptide using 20% Piperidine in DMF (2 x 10 min). Wash 5x with DMF.

-

Activation:

-

Dissolve N-Boc-3-azido-L-alanine (3.0 eq relative to resin loading) in DMF.

-

Add HATU (2.9 eq).

-

Add DIPEA (6.0 eq).

-

Rationale: HATU is preferred over carbodiimides for sterically modified amino acids to prevent racemization and ensure complete coupling.

-

-

Coupling:

-

Add the activated solution to the resin immediately.

-

Shake at room temperature for 60–90 minutes.

-

Validation: Perform a Kaiser Test. If blue (positive), re-couple. If yellow (negative), proceed.

-

-

Cleavage:

-

Wash resin with DCM.

-

Treat with TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

-

Note: The azide group is stable to TFA acidolysis. The Boc group will be removed, yielding the N-terminal amine with the side-chain azide intact.

-

Quality Control & Characterization

To validate the identity of the synthesized or purchased material, rely on the following analytical markers:

-

Infrared Spectroscopy (FT-IR):

-

Look for the diagnostic Azide Stretching Vibration at ~2100 cm⁻¹ . This is a distinct, sharp peak in a region usually silent in biological molecules.

-

-

Mass Spectrometry (ESI-MS):

-

Expect

or -

Note: Azides can lose

in the mass spec source, sometimes showing an

-

-

NMR (¹H-NMR in DMSO-d₆):

-

Boc group: Singlet at ~1.4 ppm (9H).

-

Beta-protons (

): Multiplet around 3.5–3.8 ppm. -

Alpha-proton: Multiplet around 4.2 ppm.

-

References

-

Sigma-Aldrich. (n.d.). N-Boc-3-azido-L-alanine Product Specification. Retrieved from

-

Baseclick. (n.d.). 3-Azido-L-alanine HCl Technical Data. Retrieved from

- Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide−alkyne cycloaddition. Chemical Reviews, 108(8), 2952-3015.

-

Goddard-Borger, E. D., & Stick, R. V. (2007).[2] An efficient, inexpensive, and shelf-stable diazotransfer reagent: Imidazole-1-sulfonyl azide hydrochloride. Organic Letters, 9(19), 3797-3800.

-

PubChem. (n.d.).[3] 3-Azido-L-alanine Compound Summary. National Library of Medicine.[3] Retrieved from [3]

Sources

Technical Guide: Bioorthogonal Applications of 3-Azidoalanine (AzAla)

Executive Summary & Strategic Distinction

3-Azidoalanine (AzAla) , also known as 2-amino-3-azidopropanoic acid, represents a specialized niche in the bioorthogonal toolkit. While often overshadowed by its methionine-surrogate cousin Azidohomoalanine (Aha) , AzAla offers distinct structural advantages due to its minimal steric footprint—effectively an alanine with a reactive azide handle.

However, its deployment requires a higher tier of technical rigor. Unlike the relatively inert Aha, AzAla possesses a "dual personality": it is a competent click chemistry reagent under mild conditions, but it is chemically labile, prone to base-catalyzed elimination to form Dehydroalanine (Dha) .

This guide addresses the specific utility of AzAla for researchers requiring minimal structural perturbation, while providing the necessary "field-proven" protocols to manage its stability and exploit its reactivity for advanced protein engineering (e.g., converting AzAla to Dha for site-selective Michael additions).

Key Technical Distinctions

| Feature | 3-Azidoalanine (AzAla) | Azidohomoalanine (Aha) |

| Structure | Alanine derivative ( | Methionine surrogate ( |

| Steric Size | Minimal (smaller than Met/Aha) | Moderate (similar to Met) |

| Incorporation | SPPS, Genetic Code Expansion (GCE) | Metabolic Labeling (Met auxotrophs), SPPS |

| Stability | Labile: Prone to | Stable: Robust in most physiological buffers |

| Primary Use | Minimalist tagging, Dha/Dap precursor | Global proteomic profiling (BONCAT) |

Chemical Biology Profile & Stability Mechanisms

The Stability Paradox

The utility of AzAla is defined by its

-

Expert Insight: This instability is not merely a defect; it is a feature used in advanced synthesis to generate Dha site-specifically. Dha serves as a "blank canvas" for installing post-translational modification mimics (e.g., phosphocysteine, methyllysine analogs) via Michael addition.

DOT Diagram 1: The Bifurcated Reaction Pathway of AzAla

The following diagram illustrates the two divergent fates of AzAla: stable bioorthogonal ligation vs. elimination.

Caption: Divergent reactivity of 3-Azidoalanine. Path A (Green) leads to stable ligation; Path B (Red) leads to elimination and subsequent Michael addition utility.

Primary Application: Bioorthogonal Ligation (Click Chemistry)[2][3]

When used for direct labeling, AzAla minimizes steric perturbation at the target site, preserving protein folding and protein-protein interactions better than bulky aromatic azides (e.g., p-Azido-Phe).

Protocol A: Copper-Catalyzed Click Labeling (CuAAC)

Objective: Labeling an AzAla-containing peptide/protein with a fluorophore-alkyne.

Pre-requisite: Ensure the protein is in a buffer with pH

Reagents:

-

Protein: 50 µM AzAla-protein in PBS (pH 7.4).

-

Ligand: THPTA or BTTAA (Water-soluble Cu(I) stabilizing ligands).

-

Copper Source:

(100 mM stock). -

Reductant: Sodium Ascorbate (100 mM stock, freshly prepared).

-

Probe: Alkyne-Fluorophore (e.g., TAMRA-alkyne, 10 mM in DMSO).

Workflow:

-

Premix Catalyst: Mix

and THPTA in a 1:5 molar ratio (e.g., 1 mM Cu : 5 mM THPTA) and incubate for 5 minutes. This protects Cu(I) from oxidation and reduces cytotoxicity/protein damage. -

Reaction Assembly: To the protein solution, add:

-

Alkyne-Probe (Final: 100 µM, 2x excess relative to azide).

-

Cu-THPTA Complex (Final: 100 µM Cu).

-

Sodium Ascorbate (Final: 2.5 mM).

-

-

Incubation: Incubate for 30–60 minutes at Room Temperature or 4°C .

-

Critical Step: Do not heat. Elevated temperatures accelerate the elimination of AzAla to Dha.

-

-

Quenching: Add EDTA (Final: 5 mM) to chelate copper.

-

Purification: Desalt via Zeba spin columns or dialysis to remove excess probe.

Protocol B: Strain-Promoted Click (SPAAC)

Advantage: Copper-free, no oxidative damage. Constraint: DBCO/BCN groups are bulky. Ensure the AzAla site is solvent-accessible. Method: Add DBCO-Probe (50 µM) to AzAla-protein (10–20 µM). Incubate 2–4 hours at 4°C. (Slower kinetics due to steric bulk of DBCO vs. small AzAla).

Advanced Application: The "Masked" Dehydroalanine Route

This is the high-value application for synthetic biology. By intentionally forcing the elimination of AzAla, researchers can generate Dehydroalanine (Dha) on demand. Dha is chemically unique because it is an

Mechanism

AzAla

Protocol C: Conversion of AzAla to Dha and Michael Addition

Context: Usually performed on peptides synthesized via SPPS containing AzAla.

-

Elimination (Generating Dha):

-

Dissolve peptide in phosphate buffer (pH 8.5) or treat with dilute base (e.g., 1% triethylamine in DMF for hydrophobic peptides).

-

Incubate at 37°C for 2–4 hours.

-

Verification: Monitor by LC-MS. AzAla loss (-83 Da for

, +1 Da for H? No, mass shift is loss of -

Correction: Mass shift from AzAla (

) to Dha (

-

-

Michael Addition (Conjugation):

-

Add excess thiol (e.g., 2-mercaptoethanol, or a cysteine-containing peptide) to the Dha-peptide solution.

-

Adjust pH to 7.0–7.5 (to favor thiolate nucleophile but prevent further degradation).

-

Incubate 1–12 hours.

-

Result: Formation of a thioether linkage (Lanthionine-like).

-

Incorporation Strategies

Solid Phase Peptide Synthesis (SPPS)

Reagent: Fmoc-L-3-azidoalanine (commercially available). Key Challenge: The Fmoc deprotection step uses piperidine (a secondary base), which can cause premature elimination of AzAla to Dha during synthesis. Solution:

-

Use mild deprotection cocktails : 50% Piperidine is too harsh. Use 5% Piperazine with 0.1 M HOBt (to suppress aspartimide formation and base-catalyzed elimination) or DBU/Piperidine mixes for shorter times.

-

Best Practice: Position the AzAla residue toward the N-terminus of the sequence to minimize the number of deprotection cycles it is exposed to.

Genetic Code Expansion (GCE)

While less common than AzPhe, AzAla can be incorporated using engineered Pyrrolysyl-tRNA Synthetase (PylRS) variants or specific Tyrosyl-tRNA Synthetase (TyrRS) mutants evolved for small aliphatic azides.

-

System: Methanosarcina barkeri or mazei PylRS variants.

-

Plasmid/Strain: Typically requires an auxotrophic strain or high concentration of AzAla in the media to outcompete natural amino acids if using promiscuous synthetases.

-

Commercial Kits: Several vendors (e.g., Baseclick, SiChem) supply AzAla specifically for GCE, often paired with proprietary or licensed synthetase plasmids.

DOT Diagram 2: SPPS Incorporation Workflow

Caption: SPPS workflow for AzAla. Note the critical substitution of 20% Piperidine with milder bases to prevent Dha formation during synthesis.

References

-

Gao, J., et al. (2021). "Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging." Experimental & Molecular Medicine. Link

-

Kiick, K. L., et al. (2002).[1] "Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation."[2] Proceedings of the National Academy of Sciences. Link

-

Chalker, J. M., et al. (2011). "Chemical Modification of Proteins at Cysteine: Opportunities in Chemistry and Biology." Chemistry – An Asian Journal. (Discusses Dehydroalanine generation).[3] Link

-

Baseclick GmbH. "3-Azido-L-alanine HCl Product Data Sheet." (Source for commercial availability and GCE application claims). Link

-

Ye, S., et al. (2009). "Site-Specific Incorporation of Sulfotyrosine into Proteins in Bacteria." Nature Chemical Biology. (Context for GCE of modified tyrosines/alanines). Link

Sources

Methodological & Application

Application Note & Protocol: A Robust Two-Step Synthesis of N-Boc-3-azido-L-alanine from L-Serine

Introduction: The Strategic Value of N-Boc-3-azido-L-alanine

N-Boc-3-azido-L-alanine is a cornerstone non-canonical amino acid in modern chemical biology, peptide synthesis, and drug development.[1] Its structure incorporates two critical functionalities: the tert-butoxycarbonyl (Boc) protecting group and a terminal azide moiety. The Boc group ensures compatibility with standard solid-phase and solution-phase peptide synthesis methodologies, while the azido group serves as a versatile chemical handle.[1][2] Specifically, the azide is a key participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," enabling the precise and efficient bioconjugation of peptides to other molecules, such as fluorescent dyes, imaging agents, or complex organic scaffolds.[1]

This guide provides a comprehensive, field-proven protocol for the synthesis of N-Boc-3-azido-L-alanine from the inexpensive and readily available starting material, L-serine. The synthetic route proceeds through two high-yielding steps: (1) Boc-protection of the amine and (2) conversion of the primary alcohol to an azide via a mesylate intermediate. We will delve into the mechanistic underpinnings of each transformation, provide a detailed, step-by-step protocol, and offer critical insights into safety, characterization, and troubleshooting.

Reaction Pathway and Mechanistic Rationale

The conversion of L-serine to N-Boc-3-azido-L-alanine is a classic example of functional group manipulation, hinging on the activation of a primary alcohol to facilitate nucleophilic substitution.

Sources

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Sterically Hindered Azido Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Incorporating Sterically Hindered Azides in SPPS

The incorporation of non-natural amino acids into peptides is a cornerstone of modern drug discovery and chemical biology. Among these, azido amino acids are particularly valuable due to the versatility of the azide group as a chemical handle for bioorthogonal reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions enable site-specific labeling of peptides with fluorophores, radioligands, or polyethylene glycol (PEG) chains.

However, the successful incorporation of azido amino acids via Solid-Phase Peptide Synthesis (SPPS) is not always straightforward. When the azide functionality is part of a sterically bulky side chain (e.g., azido-tryptophan derivatives) or is in a constrained position (e.g., β- or γ-azido-proline), significant challenges arise. This steric hindrance can impede the coupling reaction, leading to incomplete acylation, deletion sequences, and overall low purity of the target peptide. These "difficult couplings" necessitate the use of highly efficient coupling reagents and optimized protocols to drive the reaction to completion while minimizing side reactions like racemization. This guide provides a detailed overview of the most effective coupling reagents and step-by-step protocols for the successful incorporation of sterically hindered azides in SPPS.

Comparative Overview of Coupling Reagents for Steric Azides

The choice of coupling reagent is critical for overcoming the steric hindrance associated with bulky azido amino acids. While a plethora of reagents are available, they can be broadly categorized into three main classes: carbodiimides, phosphonium salts, and aminium/uronium salts.

Carbodiimides with Additives

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), were among the first coupling reagents used in SPPS. They function by activating the carboxylic acid of the incoming amino acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can undergo intramolecular rearrangement to a non-reactive N-acylurea. To mitigate these side reactions, additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are essential. While cost-effective, carbodiimide-based methods are generally not the first choice for highly hindered couplings due to their slower reaction kinetics compared to newer reagents.

Phosphonium Salts

Phosphonium-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), represent a significant advancement for difficult couplings. PyBOP facilitates the formation of a benzotriazolyl active ester, which is highly reactive and less prone to racemization. A key advantage of phosphonium salts is that they do not form guanidinium byproducts, a known side reaction of aminium/uronium reagents that can lead to chain termination. This makes them particularly suitable for challenging sequences where every coupling step is critical.

Aminium/Uronium Salts

This class of reagents, which includes (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) and [O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate] (HATU), are among the most powerful coupling reagents currently available. They are known for their rapid reaction kinetics and high coupling efficiencies, even with sterically hindered amino acids.

-

HATU activates the carboxylic acid to form a highly reactive OAt ester. The 7-azabenzotriazole moiety provides anchimeric assistance, further accelerating the coupling reaction.

-

COMU is a third-generation uronium-type reagent that incorporates the OxymaPure® additive directly into its structure. It offers several advantages, including high solubility, reduced risk of explosion associated with benzotriazole-based reagents, and comparable or even superior coupling efficiency to HATU in many cases. For the particularly challenging acylation of semicarbazide moieties in aza-peptide synthesis, oxyma-based activators like COMU have been shown to be highly effective.

Data Presentation: Comparison of Coupling Reagents for Sterically Hindered Couplings

| Coupling Reagent | Class | Advantages | Disadvantages | Racemization Risk |

| DIC/OxymaPure® | Carbodiimide | Cost-effective, readily available. | Slower reaction kinetics, potential for N-acylurea formation. | Moderate; suppressed by OxymaPure®. |

| PyBOP | Phosphonium | High coupling efficiency, no guanidinylation side products, good for N-methylated amino acids. | Byproducts can be difficult to remove, higher cost than carbodiimides. | Low. |

| HATU | Aminium/Uronium | Very high reactivity and coupling efficiency, well-established for difficult sequences. | Potential for guanidinylation of the N-terminus, benzotriazole-based (explosive potential). | Very low. |

| COMU | Aminium/Uronium | Excellent coupling efficiency, high solubility, safer (non-explosive), byproducts are water-soluble. | Higher cost. | Very low. |

Experimental Protocols

The following protocols provide a starting point for the incorporation of sterically hindered azido amino acids. Optimization may be required depending on the specific sequence and the nature of the azido amino acid.

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a standard manual Fmoc-SPPS cycle. Automated synthesizers can be programmed to follow a similar sequence of steps.

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Protocol 2: Coupling of a Sterically Hindered Azido Amino Acid using COMU

COMU is highly recommended for its efficiency and safety profile.

-

Resin Preparation: Start with the resin-bound peptide that has a free N-terminal amine after Fmoc deprotection and thorough washing with DMF.

-

Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-protected sterically hindered azido amino acid (3-5 equivalents relative to resin loading) in DMF. Add COMU (3-5 equivalents) and N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).

-

Rationale: Pre-activation of the amino acid for 1-2 minutes before adding it to the resin can improve coupling efficiency, especially for difficult sequences.

-

-

Coupling Reaction: Add the activation solution to the resin. Agitate the reaction vessel at room temperature for 1-4 hours. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 35-40°C).

-

Washing: After the coupling reaction, drain the solution and wash the resin extensively with DMF (3-5 times), followed by DCM (2-3 times), and finally DMF (2-3 times) to prepare for the next deprotection step or monitoring.

Protocol 3: Coupling of a Sterically Hindered Azido Amino Acid using HATU

HATU is a classic and highly effective reagent for challenging couplings.

-

Resin Preparation: As in Protocol 2.

-

Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-protected sterically hindered azido amino acid (3-5 equivalents) and HATU (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution.

-

Coupling Reaction: Add the activation solution to the resin and agitate at room temperature for 1-4 hours.

-

Washing: Follow the washing procedure outlined in Protocol 2.

Protocol 4: Coupling of a Sterically Hindered Azido Amino Acid using PyBOP

PyBOP is an excellent choice to avoid potential guanidinylation side reactions.

-

Resin Preparation: As in Protocol 2.

-

Activation Solution Preparation: Dissolve the Fmoc-protected sterically hindered azido amino acid (3-5 equivalents) and PyBOP (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents).

-

Coupling Reaction: Add the activation solution to the resin and agitate at room temperature for 1-4 hours.

-

Washing: Follow the washing procedure outlined in Protocol 2.

Protocol 5: Monitoring Coupling Reaction Completion (Kaiser Test)

It is crucial to monitor the completion of the coupling reaction, especially for difficult residues.

-

Sample Preparation: After the coupling and washing steps, take a small sample of the resin (a few beads).

-

Reagent Addition: Place the resin beads in a small glass test tube and add 2-3 drops of each of the following reagents:

-

Reagent A: 5% ninhydrin in ethanol

-

Reagent B: 80% phenol in ethanol

-

Reagent C: 2% 0.001 M KCN in pyridine

-

-

Heating: Heat the test tube at 100°C for 5 minutes.

-

Observation:

-

Blue beads: Indicates the presence of free primary amines (incomplete coupling). A double coupling is recommended.

-

Yellow/Colorless beads: Indicates the absence of free primary amines (complete coupling).

Note: The Kaiser test is not reliable for N-terminal proline residues.

-

Reaction Mechanisms

Mechanism of COMU-mediated Coupling

Caption: Simplified mechanism of COMU-mediated peptide coupling.

Mechanism of HATU-mediated Coupling

Caption: Simplified mechanism of HATU-mediated peptide coupling.

Troubleshooting and Field-Proven Insights

-

Incomplete Coupling: If the Kaiser test indicates an incomplete reaction, a "double coupling" should be performed by repeating the coupling protocol with fresh reagents. For extremely difficult sequences, increasing the equivalents of amino acid and coupling reagent (up to 5-fold) and extending the reaction time may be necessary.

-

Peptide Aggregation: Sterically hindered and hydrophobic residues can promote on-resin aggregation, leading to poor solvation and incomplete reactions. If aggregation is suspected, consider switching to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or using a resin with a polyethylene glycol (PEG) linker to improve solvation.

-

Racemization: While modern coupling reagents significantly suppress racemization, the risk is higher with prolonged reaction times and elevated temperatures. It is crucial to use a non-coordinating base like DIPEA rather than a stronger, more nucleophilic base. For particularly sensitive residues, performing the coupling at a lower temperature (e.g., 0°C to room temperature) may be beneficial.

Conclusion

The successful incorporation of sterically hindered azido amino acids into peptides is a challenging but achievable goal with the right selection of coupling reagents and optimized protocols. Modern aminium/uronium reagents like COMU and HATU, as well as phosphonium reagents like PyBOP, provide the high reactivity needed to overcome significant steric barriers. By following the detailed protocols in this guide and employing careful monitoring and troubleshooting, researchers can confidently synthesize complex, azide-functionalized peptides for a wide range of applications in drug discovery and chemical biology.

References

-

Künnap, A., et al. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Tetrahedron Letters, 58(31), 3071-3074. Available at: [Link]

-

Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. Available at: [Link]

-

Online Inhibitor. (2023). HATU in Contemporary Peptide Synthesis: Mechanism, Selectivity, and Next-Generation Applications. Available at: [Link]

-

Aapptec Peptides. (2021). Carbodiimides and Additives. Available at: [Link]

-

CEM Corporation. (2023). SPPS Reagents Explained: A Complete Guide. Available at: [Link]

-

Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Available at: [Link]

-

Dilun Biotechnology. (2023). Commonly Used Coupling Reagents in Peptide Synthesis. Available at: [Link]

-

Parrish, J. P., & Hughes, A. D. (2012). Azide-Rich Peptides via an On-Resin Diazotransfer Reaction. ACS Chemical Biology, 7(9), 1530-1533. Available at: [Link]

-

Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Available at: [Link]

-

Subirós-Funosas, R., et al. (2009). COMU: a third generation of uronium-type coupling reagents. Journal of Peptide Science, 15(11), 739-743. Available at: [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]

-

Giraud, M., et al. (1997). SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring. Journal of Peptide Science, 3(4), 275-282. Available at: [Link]

Troubleshooting & Optimization

Technical Support Center: Azide Preservation During Boc Deprotection

The following technical guide addresses the specific challenge of retaining azide functionality during acidic cleavage of Boc groups. It is structured to provide immediate troubleshooting logic followed by in-depth mechanistic protocols.

Executive Summary: The "Double-Bind" of Azide Deprotection

Removing Boc groups in the presence of azides presents a chemical "double-bind." You must use strong acid (TFA) to remove the Boc group, which generates reactive tert-butyl cations (

-

If you do not scavenge

: The cation attacks the azide, leading to a Schmidt-type rearrangement and the formation of a methylamine byproduct.[1] -

If you use standard scavengers (Dithiols): Reagents like 1,2-ethanedithiol (EDT) act as reducing agents, converting the azide to a primary amine.

The Solution: You must use a "Goldilocks" scavenger cocktail—sufficiently nucleophilic to trap

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: I lost my azide. How do I identify how it was lost based on MS data?

A: The mass shift in your LC-MS data is the primary diagnostic tool.

| Observation (Mass Shift) | Diagnosis | Root Cause |

| [M - 26] ( | Reduction | Use of 1,2-Ethanedithiol (EDT) or Dithiothreitol (DTT) in the cleavage cocktail.[2] These thiols facilitate hydride transfer. |

| [M - 12] ( | Alkylation / Rearrangement | Under-scavenging. The |

| [M + 56] | Incomplete Deprotection | The Boc group was not removed, or a |

Q2: Why is 1,2-Ethanedithiol (EDT) the "Killer" of azides?

A: While EDT is the gold standard for scavenging in peptide synthesis (preventing alkylation of Trp/Met), it is fatal to azides. In high concentrations of TFA, EDT acts as a dithiol reducing agent. The mechanism likely involves the formation of a thiosulfonium intermediate that transfers a hydride to the protonated azide, reducing it to an amine. EDT must be strictly excluded from all azide-containing workflows.

Q3: Is Triisopropylsilane (TIPS/TIS) safe?

A: Generally, yes. TIPS is a hydride donor, but its reaction with aliphatic azides is significantly slower than that of dithiols. However, radical mechanisms can induce minor reduction in rare cases. For >99% of applications, TIPS is the preferred scavenger for azide-containing molecules. If TIPS fails, m-Cresol is the non-reducing alternative.

Part 2: Mechanistic Pathways (Visualization)

The following diagram illustrates the competing pathways that determine the fate of your azide during deprotection.

Figure 1: Reaction pathways during Boc deprotection of azide-containing compounds. The choice of scavenger dictates whether the azide is preserved, reduced, or alkylated.

Part 3: Validated Protocols

Protocol A: The Standard "Azide-Safe" Cocktail (TIPS-Based)

Recommended for most solid-phase and solution-phase deprotections.

The Cocktail (Reagent B modified):

Procedure:

-

Preparation: Pre-mix the TFA, TIPS, and Water. Ensure the solution is homogenous.

-

Note: Do not premix for long periods; use fresh.

-

-

Addition: Add the cocktail to your crude protected compound (approx. 10 mL per gram of resin/compound).

-

Reaction: Stir at room temperature for 1–2 hours.

-

Critical: Do not heat. Higher temperatures increase the kinetic probability of TIPS reducing the azide.

-

-

Workup: Precipitate in cold diethyl ether (for peptides) or evaporate TFA under nitrogen flow (for small molecules).

-

Validation: Check LC-MS for the [M-26] peak. If observed, switch to Protocol B.

Protocol B: The "High-Sensitivity" Cocktail (Cresol-Based)

Use this if Protocol A results in minor reduction or if the substrate is extremely sensitive to hydride sources.

The Cocktail:

-

TFA: 95%[1]

-

m-Cresol: 5%

-

(Optional) Water: 1-2% (if hydrolysis is required for side-chain scavengers, otherwise exclude).

Why this works: m-Cresol is an excellent carbocation scavenger (via electrophilic aromatic substitution) but has no hydride donor capability, making it chemically impossible for it to reduce the azide via the mechanisms seen with EDT or TIPS.

Procedure:

-

Dissolve the Boc-protected azide in the TFA/m-Cresol mixture.

-

React for 60–90 minutes.

-

Workup Note: m-Cresol is less volatile than TIPS. It is best removed by precipitation into cold ether (repeated 3x) or by column chromatography for small molecules.

Part 4: References & Authority

-

Schneggenburger, P. E., et al. (2010). Azide reduction during peptide cleavage from solid support – the choice of thioscavenger? Journal of Peptide Science.

-

Key Finding: Establishes EDT as the primary cause of azide reduction and validates DTT/EDT-free cocktails.

-

-

Hansen, et al. (2025/Preprint Context). Elucidation and Prevention of an Unexpected Methylamine Byproduct.[1]

-

Key Finding: Identifies the [M-12] byproduct as a result of Schmidt rearrangement triggered by

attack when scavenging is insufficient.

-

-

Lundt, B. F., et al. (1978). Selective removal of protecting groups in peptide synthesis. (The origin of "Reagent B").[2]

-

Key Finding: Foundational text on scavenger cocktails (TFA/TIPS/Water) replacing older, more reactive scavenger mixes.

-

Sources

Technical Support Center: Aspartimide Mitigation in Azido-Alanine Peptide Synthesis

Status: Operational Ticket ID: ASP-AZALA-001 Assigned Specialist: Senior Application Scientist

Executive Summary: The "Silent Killer" in Click-Ready Peptides

Welcome to the technical support hub. You are likely here because your peptide synthesis containing Aspartic Acid (Asp) and Azido-Alanine (AzAla) has failed quality control.

The Core Problem:

Azido-alanine (

The Consequences:

-

Mass Shift -18 Da: Loss of water (formation of the imide ring).

-

Mass Shift +67 Da: Addition of piperidine (if using piperidine for deprotection) to the ring.

-

Isomerization (The Real Danger): The ring opens to form a mixture of

-aspartyl (native) and

Diagnostic Workflow: Do I have this problem?

Before changing your synthesis, confirm the diagnosis.

| Observation (LC-MS) | Diagnosis | Cause |

| [M - 18] Da | Intact Aspartimide | Incomplete ring opening. The cyclic imide is stable enough to survive cleavage. |

| [M + 51] Da | Piperidide Adduct | Piperidine (base) attacked the aspartimide ring.[2][3] |

| [M + 67] Da | Pyrrolidide Adduct | Pyrrolidine (if used) attacked the ring. |

| Split Peak (Same Mass) | The ring opened by water (hydrolysis). You now have a mix of native peptide and the |

Mechanistic Insight

Understanding the mechanism is the only way to prevent it. The reaction is base-catalyzed .[1] The base used to remove the Fmoc group (typically Piperidine) deprotonates the amide backbone.[1][3]

Figure 1: The Aspartimide Pathway.[1][2][3] Note that the small side chain of Azido-Alanine facilitates the initial nucleophilic attack.

Prevention Protocols

Do not rely on standard protocols for Asp-AzAla sequences. Choose Protocol A for general prevention or Protocol B for high-value/long sequences.

Protocol A: The "Acidic Buffer" Method (Reagent Switch)

Best for: Standard synthesis where changing building blocks is too expensive or slow.

The Logic: Adding a weak acid to the deprotection cocktail lowers the basicity just enough to prevent the amide backbone deprotonation, but keeps it basic enough to remove the Fmoc group.

Reagents:

-

Additive: 0.1 M HOBt (Hydroxybenzotriazole) OR 0.1 M Oxyma Pure.

-

Note: Oxyma is preferred due to safety and solubility.

-

Step-by-Step:

-

Prepare Solution: Dissolve Oxyma Pure (14.2 g for 1 L) in DMF. Add Piperidine (200 mL) and dilute to 1 L with DMF.

-

Deprotection Cycle: Use this cocktail for every deprotection step after the Aspartic acid has been coupled.

-

Warning: Do NOT use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). DBU is a stronger base and will accelerate aspartimide formation by orders of magnitude.

Protocol B: The "Bulky Shield" Method (Building Block Switch)

Best for: Clinical candidates, long peptides, or when Protocol A fails.

The Logic: Standard Asp(OtBu) protection is not bulky enough to stop the attack from the flexible AzAla nitrogen. We replace OtBu with a massive ester that physically blocks the path.

Recommended Building Blocks:

-

Fmoc-Asp(OMpe)-OH: (3-methyl-3-pentyl ester).[1] The industry standard for difficult sequences.

-

Fmoc-Asp(OBno)-OH: (5-n-butyl-5-nonyl ester).[4][5] Even bulkier; virtually eliminates aspartimide even in worst-case scenarios (like Asp-Gly).

Comparison Table:

| Protecting Group | Steric Bulk | Aspartimide Risk (Asp-AzAla) | Cost | Recommendation |

| Asp(OtBu) | Low | High | $ | Avoid for Asp-AzAla |

| Asp(OMpe) | High | Low | Standard Choice | |

| Asp(OBno) | Very High | Negligible | Use for >30 mers |

Step-by-Step:

-

Substitute this residue for Fmoc-Asp(OtBu)-OH in your synthesizer vial.

-

Run standard synthesis (standard piperidine is usually acceptable with OMpe, but combining Protocol A + B is the "Gold Standard").

Special Considerations for Azido-Alanine ( -Ala)

Working with azides introduces unique constraints that limit your troubleshooting options.

Constraint 1: Phosphine Incompatibility

-

Issue: Many labs use phosphines (like TCEP) to reduce oxidized methionines or as scavengers.

-

Risk: Phosphines react with Azides (Staudinger Reduction) to form Amines (

). -

Rule: Never use TCEP or Triphenylphosphine if your peptide contains Azido-alanine. Use DTT or TIPS (Triisopropylsilane) in your cleavage cocktail.

Constraint 2: DBU Sensitivity

-

Issue: While Azides are generally base-stable, the combination of DBU and certain solvents can trigger degradation or elimination reactions in sensitive non-natural amino acids.

-

Rule: Stick to Piperidine or Piperazine. Avoid DBU.

Troubleshooting FAQ

Q: Can I use Hmb (backbone protection) instead of OMpe? A: Yes. Using Fmoc-AzAla-(Hmb)-OH (if available) or installing Hmb on the AzAla residue effectively blocks the amide nitrogen, making aspartimide formation chemically impossible. However, Hmb-protected amino acids are sterically hindered and difficult to couple. Protocol B (OMpe) is usually easier.

Q: I see a peak at [M - 18]. Is it aspartimide or just dehydration? A: In SPPS, [M-18] is almost always aspartimide. To confirm, treat a small aliquot with 1% aqueous piperidine. If it converts to [M+51] (piperidide) or hydrolyzes to [M+18] (open ring), it was aspartimide.

Q: Why is Azido-Alanine worse than Azido-Lysine? A: Sterics. Azido-Lysine has a long side chain; the backbone environment is similar to Lysine (bulky). Azido-Alanine has a short side chain, similar to Alanine. Small residues allow the peptide backbone to twist easily, bringing the attacking nitrogen closer to the Asp ester.

References

-

Behrendt, R., Huber, S., Martí, R., & White, P. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS.[2][4][5] Journal of Peptide Science, 21(8), 680–687. Link

-

Mergler, M., & Dick, F. (2005).[1] The aspartimide problem in Fmoc-based SPPS. Part I. Journal of Peptide Science, 11(10), 650–657. Link

-

Steinauer, R., Chen, F. M. F., & Benoiton, N. L. (1989). Studies on aspartimide formation during Fmoc polypeptide synthesis.[1][2][3][5][6][7][8] International Journal of Peptide and Protein Research, 34, 295-298.

-

Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Chemistry – A European Journal, 15(37), 9394–9403. Link

-

Neumann, K., et al. (2025).[1] Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, e202500490.[1] Link[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. media.iris-biotech.de [media.iris-biotech.de]

- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. biotage.com [biotage.com]

- 8. merckmillipore.com [merckmillipore.com]

Technical Support Center: Copper Removal from Azido-Alanine Labeled Proteins

Status: Operational Ticket ID: CuAAC-CLEANUP-001 Assigned Specialist: Senior Application Scientist

Introduction: The "Copper Hangover"

You have successfully incorporated azido-alanine (AzAla) into your protein and performed a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, the catalyst that made the reaction possible—Cu(I)—is now your primary contaminant.

Why this matters: Residual copper is not inert. It is redox-active.

-

Protein Damage: Via the Fenton reaction, Cu(I)/Cu(II) generates Reactive Oxygen Species (ROS), leading to carbonylation, methionine oxidation, and aggregation.

-

Assay Interference: Copper mimics protein in BCA assays (false positives) and inhibits downstream enzymatic activity.

-

Mass Spec Noise: Copper forms stable adducts [M+Cu]+ that complicate spectral deconvolution.

Module 1: Troubleshooting (Symptom-Based)

Issue 1: "My protein precipitated immediately after the click reaction."

Diagnosis: Copper-induced oxidative aggregation. Root Cause: The combination of Cu(I) and atmospheric oxygen generates hydroxyl radicals. Azido-alanine residues are often surface-exposed, making the protein backbone vulnerable. Immediate Fix:

-

The "Rescue" Buffer: Add 10 mM EDTA and 1 mM TCEP immediately. TCEP reduces disulfide bridges formed by oxidation, while EDTA sequesters the metal.

-

Prevention for Next Time: Perform the reaction under anaerobic conditions (nitrogen purge) or increase the concentration of the stabilizing ligand (e.g., THPTA or BTTAA) to 5:1 (Ligand:Cu) ratio.

Issue 2: "My BCA assay says I have 5 mg/mL, but my gel shows faint bands."

Diagnosis: False-positive quantification due to copper contamination. Root Cause: The BCA assay relies on the reduction of Cu(II) to Cu(I) by peptide bonds. Residual Cu(I) from your catalyst triggers the color change without protein presence. Validation Test: Run a "Buffer Only" control containing your post-reaction buffer. If it turns purple, your cleanup failed. Solution: Switch to a Bradford Assay (Coomassie Blue), which is insensitive to copper, or perform a rigorous EDTA-based cleanup (Protocol A) before quantification.

Issue 3: "My enzymatic activity is dead after labeling."

Diagnosis: Metallo-inhibition. Root Cause: Copper binds with high affinity to Histidine and Cysteine residues in active sites (e.g., Zinc fingers, catalytic triads). Solution: You need a high-affinity "stripping" protocol. Simple dialysis is insufficient.[1][2] Use Protocol A (Chelation-Desalting).

Module 2: Proven Removal Protocols

Protocol A: Chelation-Desalting (The Gold Standard)

Best for: Soluble proteins, high recovery, speed.

Mechanism: EDTA pulls Cu from the protein surface; the desalting column separates the small Cu-EDTA complex from the large protein.

| Step | Action | Critical Technical Note |

| 1. Quench | Add EDTA to the reaction mix to a final concentration of 10–20 mM . | This is 10x higher than standard buffers to outcompete the THPTA/TBTA ligand. |

| 2. Incubate | Incubate at RT for 30 mins with gentle agitation. | Allows EDTA to access buried histidines where Cu might be trapped. |

| 3. Equilibrate | Equilibrate a Desalting Column (e.g., PD-10, Zeba Spin) with a buffer containing 1 mM EDTA . | CRITICAL: The column buffer must contain low EDTA to prevent Cu re-binding during the run. |

| 4. Elute | Apply sample and elute. | The protein elutes in the void volume; Cu-EDTA is trapped in the pores. |

| 5. Polish | (Optional) Perform a second desalting step into EDTA-free buffer if downstream assays are sensitive to EDTA. |

Protocol B: Solid-Phase Scavenging (The Heavy Duty)

Best for: Large volumes, proteins sensitive to desalting.

Mechanism: Uses a resin (e.g., CupriSorb™ or Chelex® 100) with extremely high affinity for transition metals.

-

Preparation: Wash 1 mL of resin beads with DI water, then your reaction buffer (3x).

-

Incubation: Add washed beads to your protein sample (approx. 5% v/v).

-

Rotation: Rotate end-over-end for 1 hour at 4°C.

-

Filtration: Remove beads using a 0.22 µm spin filter.

-

Warning: Some proteins stick to these resins. Always test a small aliquot first.

Module 3: Visualizing the Workflow

The following diagram illustrates the critical path for copper removal, highlighting the "Danger Zones" where aggregation occurs.

Caption: Workflow for mitigating copper toxicity. The "Danger Zone" indicates where delays lead to irreversible protein damage.

Module 4: Comparative Data (Removal Efficiency)

Not all methods are equal.[3][4][5][6] The table below summarizes efficiency based on residual copper quantification (ICP-MS).

| Method | Cu Removal Efficiency | Protein Recovery | Time Required | Risk Factor |

| Dialysis (PBS) | < 60% | High (>90%) | 24 Hours | Oxidation during long dialysis. |

| Dialysis (EDTA) | 85–95% | High (>90%) | 24 Hours | Slow; requires multiple buffer changes. |

| Spin Column (EDTA) | > 98% | Good (80–90%) | 30 Mins | Sample dilution. |

| Chelex Resin | > 99% | Variable (50–90%) | 1 Hour | Non-specific protein binding to resin. |

References & Authority

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation.[7] Angewandte Chemie International Edition. Significance: Establishes the necessity of ligands (THPTA) and quenching protocols to prevent protein degradation.

-

Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.[8] Significance: The definitive protocol for CuAAC on proteins, detailing the EDTA quench and desalting workflow.

-

Thermo Fisher Scientific. BCA Protein Assay Kit User Guide (Troubleshooting). Significance: Validates the interference of copper and chelators in BCA assays.

-

Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie. Significance: Discusses copper-free alternatives (SPAAC) to avoid these toxicity issues entirely.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Drawbacks of Dialysis Procedures for Removal of EDTA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. タンパク質アッセイの化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. reddit.com [reddit.com]

- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jenabioscience.com [jenabioscience.com]

Technical Support Center: Stability of 3-azido-L-alanine in Reducing Environments

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-azido-L-alanine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of the azide functional group in the presence of reducing agents. Understanding these interactions is critical for successful bioconjugation, protein labeling, and the development of novel therapeutics.

I. Troubleshooting Guide: Diagnosing and Solving Experimental Failures

This section is designed to help you diagnose and resolve specific issues encountered during your experiments involving 3-azido-L-alanine and reducing agents.

Scenario 1: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction has failed after introducing a reducing agent to my protein sample.

Symptoms:

-

Low or no yield of the desired conjugate.

-

Disappearance of the azide signal in analytical assays (e.g., IR, mass spectrometry).

-

Presence of unexpected byproducts.

Root Cause Analysis and Solutions:

The primary suspect in this scenario is the incompatibility of the chosen reducing agent with the azide group of 3-azido-L-alanine. Many reducing agents commonly used to cleave disulfide bonds in proteins can also reduce the azide moiety to an amine, rendering it unreactive towards alkynes in click chemistry.

dot graph TD { A[Start: Failed CuAAC Reaction with Protein] --> B{What reducing agent was used?}; B --> C[DTT or TCEP]; B --> D[Sodium Ascorbate]; C --> E{Was the reducing agent removed before adding click reagents?}; E --> F[No] --> G[Problem:DTT and TCEP directly reduce the azide group.TCEP also participates in the Staudinger reaction with azides.]; G --> H[Solution:1. Remove the reducing agent via dialysis, desalting columns, or buffer exchange.2. Re-evaluate the necessity of the reducing agent.3. Use an azide-compatible reducing agent if possible.]; E --> I[Yes] --> J{How was it removed?}; J --> K[Potential Issue:Incomplete removal of the reducing agent.]; K --> L[Solution:Verify complete removal using Ellman's test for thiols or by testing with a control azide compound.]; D --> M[Likely Not the Primary Issue:Sodium ascorbate is the standard reducing agent for CuAAC and is generally compatible with azides.]; M --> N[Consider Other Factors:- Purity of reagents.- Copper source and ligand.- pH of the reaction.- Presence of chelators in the buffer.]; }

Caption: Troubleshooting workflow for failed CuAAC reactions.

Detailed Explanation of Incompatibilities:

-

Dithiothreitol (DTT): DTT is a strong reducing agent that can efficiently reduce azides to their corresponding amines, especially in aqueous solutions.[1][2][3] This reaction is often quantitative and is a known method for amine synthesis from azides.[2]

-

Tris(2-carboxyethyl)phosphine (TCEP): While TCEP is an effective disulfide reducing agent, it is a phosphine. Phosphines react with azides in a well-characterized bioorthogonal reaction known as the Staudinger ligation.[4][5][6] This reaction is highly efficient and will directly compete with the intended click chemistry reaction, leading to the consumption of your 3-azido-L-alanine.[4]

Scenario 2: I am performing a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction and observing low yields after treating my sample with a reducing agent.

Symptoms:

-

Slow reaction kinetics.

-

Incomplete consumption of starting materials.

-

Low conjugate yield.

Root Cause Analysis and Solutions:

Even though SPAAC is copper-free, the azide group of 3-azido-L-alanine remains susceptible to reduction by certain reagents.

dot graph TD { A[Start: Low Yield in SPAAC Reaction] --> B{Was a reducing agent present during the reaction?}; B --> C[Yes]; B --> D[No]; C --> E{Which reducing agent?}; E --> F[DTT or TCEP]; F --> G[Problem:Direct reduction of the azide by DTT or Staudinger ligation with TCEP.]; G --> H[Solution:Ensure complete removal of the reducing agent before adding the cyclooctyne reagent.]; D --> I[Consider Other Factors:- Steric hindrance around the azide.- Stability of the cyclooctyne reagent.- pH and temperature of the reaction.]; }

Caption: Diagnostic chart for low-yield SPAAC reactions.

Key Takeaway: The core issue remains the same as with CuAAC: the azide group's reactivity with common reducing agents. The absence of copper in SPAAC does not protect the azide from these side reactions.

II. Frequently Asked Questions (FAQs)

Q1: What is the general stability of 3-azido-L-alanine?